6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a significant compound in the field of medicinal chemistry, particularly noted for its potential applications in cancer therapy. This compound has the molecular formula and a molecular weight of 214.18 g/mol. It is classified as a quinoline derivative, which is a well-known structure in pharmacology due to its diverse biological activities. The compound is also recognized by its CAS number 228728-20-9 and is used extensively in research settings for various applications, including the development of new therapeutic agents targeting specific pathways in cancer treatment .
The synthesis of 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be achieved through several methods, with one notable approach being the Gould-Jacobs reaction. This involves the condensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring system. The subsequent steps typically include hydrolysis of the ester to yield the carboxylic acid derivative.
The molecular structure of 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid features a quinoline backbone with a cyano group at position six and a carboxylic acid functional group at position three. The canonical SMILES representation of this compound is C1=CC2=C(C=C1C#N)C(=O)C(=CN2)C(=O)O
, which illustrates its complex cyclic structure.
The compound participates in various chemical reactions typical of quinoline derivatives, including:
These reactions are often facilitated under mild conditions and can be optimized based on the desired end products and functional groups involved.
The mechanism of action for 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid primarily involves its interaction with biological targets related to cancer pathways. Research indicates that compounds within this class can inhibit key enzymes or receptors involved in tumor growth and proliferation.
For instance, derivatives of this compound have shown activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor progression . The binding affinity and subsequent biological effects are influenced by substituents on the quinoline ring.
6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically appears as a crystalline solid with good solubility in organic solvents.
The compound exhibits:
Relevant data includes:
This compound has several scientific applications:
Through ongoing research, 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid continues to be an important subject in medicinal chemistry, offering potential pathways for innovative therapeutic strategies against cancer and other diseases.
Quinoline, a privileged heterocyclic nitrogen scaffold, has served as a cornerstone in medicinal chemistry for over a century. The historical significance of quinoline derivatives is exemplified by the enduring clinical utility of natural product quinolines like quinine, which laid the foundation for modern antimalarial therapies [4]. Throughout the 20th century, systematic structural modifications of the quinoline core yielded compounds with expanded therapeutic applications, culminating in the development of fluoroquinolone antibiotics in the 1980s. These synthetic breakthroughs established the critical importance of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid substructure as a bioactive pharmacophore capable of targeting essential bacterial enzymes, particularly DNA gyrase and topoisomerase IV [9]. The subsequent decades witnessed intensive exploration of quinoline derivatives, revealing diverse biological activities including anticancer properties through mechanisms such as topoisomerase inhibition, kinase modulation, and apoptosis induction. The structural adaptability of the quinoline nucleus allows for targeted modifications at multiple positions, facilitating the optimization of pharmacokinetic properties and biological activity against challenging therapeutic targets [4] [6].
The evolution from simple quinoline alkaloids to sophisticated synthetic derivatives represents a paradigm shift in structure-based drug design. Contemporary research focuses on molecular hybridization strategies, combining the quinoline pharmacophore with other bioactive moieties to create novel therapeutic entities. This approach has yielded compounds with enhanced potency against resistant pathogens and cancer cell lines while potentially overcoming the limitations of earlier drug classes. The enduring pharmaceutical relevance of quinoline derivatives is evidenced by FDA-approved chemotherapeutic agents and antimicrobials, including camptothecin analogs (topotecan, irinotecan), bosutinib, and advanced-generation fluoroquinolones [4]. These clinical successes validate continued investment in quinoline-based drug discovery and provide valuable structure-activity relationship (SAR) insights for designing next-generation therapeutics.
The strategic introduction of a cyano group at the C6 position of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold creates a distinct molecular entity with enhanced pharmacological potential. This structural modification yields 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (molecular formula: C₁₁H₆N₂O₃; molecular weight: 214.18 g/mol), characterized by the SMILES notation O=C(C1=CNC2=C(C=C(C#N)C=C2)C1=O)O [2]. The compound's significance stems from its dual functionality as both a biological active intermediate and a versatile building block for synthesizing advanced therapeutic agents. The electron-withdrawing cyano substituent profoundly influences the molecule's electronic distribution, enhancing hydrogen-bonding capabilities and modulating interactions with biological targets compared to unsubstituted or halogenated analogs [4] [7].
Structural and Electronic Properties: The planar quinoline core facilitates deep penetration into biological targets, while the C3 carboxylic acid enables critical ionic and hydrogen bonding interactions – a feature conserved across therapeutically successful quinolones. The C4 carbonyl group participates in essential metal chelation within enzymatic active sites. The C6 cyano group introduces a strong electron-withdrawing effect that fine-tunes the molecule's electron density, potentially enhancing DNA intercalation capabilities and improving binding affinity for specific targets. This modification also increases the compound's dipole moment and influences its π-π stacking interactions with biological macromolecules [2] [7].
Therapeutic Applications: Derivatives based on this scaffold demonstrate multifaceted pharmacological activities. They serve as crucial precursors for synthesizing novel anticancer hybrids with demonstrated efficacy against breast cancer cell lines, including MCF-7. The incorporation of pyrazolinone moieties at the N1 position yields compounds with superior antiproliferative activity compared to reference drugs like doxorubicin in preclinical models [4]. Additionally, the scaffold shows promise for developing potent enzyme inhibitors, particularly hematopoietic prostaglandin D synthase (h-PGDS) inhibitors with potential applications in treating Duchenne muscular dystrophy, asthma, and allergic disorders [6]. Its structural features also support antibacterial development, especially against resistant pathogens, through optimized interactions with bacterial type II topoisomerases [7] [9].
Table 1: Comparative Analysis of Key 4-Oxoquinoline-3-carboxylic Acid Derivatives
Substituent Pattern | Representative Compound | Therapeutic Focus | Key Structural Advantages |
---|---|---|---|
6-Cyano | 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Anticancer hybrids, Enzyme inhibition | Enhanced electronic properties, Improved hydrogen bonding |
6-Iodo | 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Chemical precursor | Halogen bonding capability, Bulkier substituent |
6-Acetyl | 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Undisclosed | Ketone functional group for derivatization |
7,8-Dihalogenated | Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Antibacterial (broad-spectrum) | Multiple halogen atoms for target interaction, Cyclopropyl for penetration |
3,6-Dicarboxylic acid | 4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid | Chemical building block | Additional carboxylic acid for solubility/chelation |
Despite the promising attributes of the 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, several significant research gaps warrant focused investigation. A primary limitation concerns the incomplete SAR characterization specific to the C6 cyano substitution pattern. While the antibacterial advantages of C6-fluoro and C8-methoxy groups in fluoroquinolones are well-documented, the unique electronic and steric contributions of the cyano group at this position remain insufficiently explored, particularly regarding its impact on anticancer target engagement and resistance profiles [4] [7]. Additionally, there exists a dearth of systematic studies examining how this scaffold behaves when incorporated into hybrid molecules with other pharmacologically active moieties (e.g., pyrazolones, triazoles), especially concerning cellular uptake, intracellular target selectivity, and metabolic stability [4].
The escalating crisis of antimicrobial resistance necessitates innovative chemical approaches to overcome existing resistance mechanisms. Bacterial pathogens have developed sophisticated defenses against classical quinolones, including target site mutations and efflux pump upregulation. The 6-cyano derivative presents an opportunity to circumvent these resistance pathways through its distinct electronic profile and steric requirements, yet dedicated studies validating this hypothesis are notably absent from current literature [7] [9]. Furthermore, while preliminary anticancer data appears promising, the molecular mechanisms underpinning the cytotoxic activity of 6-cyano derivatives against specific cancer types remain inadequately characterized. Elucidation of primary targets (e.g., specific topoisomerase isoforms, kinase families) would significantly advance rational drug design efforts centered on this scaffold [4].
The drug delivery challenges associated with this scaffold also represent a critical research gap. The molecule exhibits limited aqueous solubility, a common limitation of crystalline quinoline carboxylic acids that restricts bioavailability and necessitates formulation optimization or prodrug development. Ethyl ester derivatives (e.g., 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, CAS 26892-92-2) demonstrate improved membrane permeability, suggesting prodrug strategies as a viable solution requiring further exploration [3] [8]. Finally, the in vivo pharmacokinetic behavior of this specific scaffold – including absorption, distribution, metabolic pathways, and elimination – remains largely uncharacterized, creating barriers to translational development despite promising in vitro activity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7